9-[(3-FLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Overview
Description
9-[(3-Fluorophenyl)methoxy]-7-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one: is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a cyclopenta[c]chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(3-fluorophenyl)methoxy]-7-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Methoxylation: The methoxy group can be introduced through an etherification reaction using a suitable methoxy donor, such as dimethyl sulfate or methyl iodide.
Cyclopentane Ring Formation: The cyclopentane ring can be formed through a cyclization reaction involving the appropriate precursors and reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 9-[(3-fluorophenyl)methoxy]-7-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects, making it a candidate for further investigation in drug discovery and development.
Medicine: In medicine, the compound’s potential therapeutic effects are of interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 9-[(3-fluorophenyl)methoxy]-7-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-(4-Fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- 6-Ethyl-3-(4-fluorophenyl)-7-methoxy-4H-chromen-4-one
- 3-[(3-fluorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Comparison: Compared to similar compounds, 9-[(3-fluorophenyl)methoxy]-7-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to the presence of the cyclopenta[c]chromenone core and the specific arrangement of substituents. This unique structure may result in distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
9-[(3-fluorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3/c1-12-8-17(23-11-13-4-2-5-14(21)10-13)19-15-6-3-7-16(15)20(22)24-18(19)9-12/h2,4-5,8-10H,3,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPJQQOBLQKSFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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